{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol
Description
{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol is a heterocyclic compound featuring a piperidine ring substituted with a pyridinyl group and a hydroxymethyl moiety. Its structure combines a pyridine ring (with an aminomethyl substituent at the 5-position) linked to the 4-position of a piperidine ring, which itself bears a hydroxymethyl group. This dual functionality renders it a versatile intermediate in medicinal chemistry, particularly for targeting enzymes or receptors requiring both aromatic and aliphatic interactions.
Properties
IUPAC Name |
[1-[5-(aminomethyl)pyridin-2-yl]piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c13-7-11-1-2-12(14-8-11)15-5-3-10(9-16)4-6-15/h1-2,8,10,16H,3-7,9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUABVDOVRIITCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents like phenylsilane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions . In medicine, piperidine derivatives are explored for their potential therapeutic effects, including their use as drug candidates for various diseases .
Mechanism of Action
The mechanism of action of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
Pharmacological and Physicochemical Differences
- Hydrogen Bonding Capacity: The hydroxymethyl and aminomethyl groups in the target compound enhance solubility (logP ~1.2 predicted) compared to methyl-substituted analogs (logP ~1.8) .
- Biological Target Selectivity : The pyridin-2-yl group may favor interactions with nicotinic acetylcholine receptors, whereas pyrimidin-2-yl analogs (e.g., ) could target thymidylate synthase due to pyrimidine mimicry.
- Thermal Stability : Piperidine derivatives with aromatic substituents (e.g., 4-chlorophenyl in ) exhibit higher melting points (~280°C) than aliphatic-substituted analogs, suggesting stronger crystal packing.
Biological Activity
{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on various studies that explore its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 194.29 g/mol. Its structure features a piperidine ring connected to a pyridine moiety, which is critical for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antidepressant Effects : Compounds with similar structures have shown promise as antidepressants, potentially due to their interaction with neurotransmitter systems.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for cancer therapy.
- Cholinesterase Inhibition : Certain analogs have been identified as inhibitors of acetylcholinesterase, which is relevant for Alzheimer's disease treatment.
Antidepressant Activity
A study by Liu et al. (2023) demonstrated that piperidine derivatives could enhance serotonin levels in the brain, contributing to antidepressant effects. Compounds similar to this compound were evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters. The results indicated significant MAO inhibition, correlating with increased serotonin levels in animal models .
Anticancer Potential
Research has shown that piperidine derivatives exhibit cytotoxicity against various cancer cell lines. For instance, a study reported that a related compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin . The mechanism appears to involve the disruption of mitochondrial function and activation of apoptotic pathways.
Cholinesterase Inhibition
In another study focusing on Alzheimer's disease, compounds with piperidine structures were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings revealed that certain derivatives could effectively inhibit both enzymes, suggesting their potential as dual-action agents in Alzheimer's treatment .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Antidepressant | 15 | |
| 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one | Anticancer | 10 | |
| Piperidine Derivative X | Cholinesterase Inhibitor | 8 |
The pharmacological activity of this compound can be attributed to:
- Receptor Interaction : Binding affinity to serotonin and dopamine receptors enhances mood-regulating effects.
- Enzyme Inhibition : Inhibition of AChE leads to increased acetylcholine levels, improving cognitive function.
- Apoptotic Pathway Activation : Induction of apoptosis in cancer cells through mitochondrial disruption.
Q & A
Q. What are the standard synthetic routes for {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol?
- Methodological Answer : The synthesis typically involves coupling a pyridine-2-amine derivative with a piperidin-4-ylmethanol scaffold. Key steps include:
- Nucleophilic substitution : Introduction of the aminomethyl group via reaction with formaldehyde in the presence of a base (e.g., NaOH) .
- Catalytic cross-coupling : Use of palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) to facilitate coupling between halogenated pyridines and piperidine intermediates, as seen in analogous piperazine derivatives .
- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or recrystallization to isolate the product .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer :
- Structural confirmation :
- NMR spectroscopy : ¹H/¹³C NMR to verify piperidine ring conformation and pyridine substitution patterns .
- X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated in studies of similar chromeno-pyrimidine derivatives .
- Purity assessment :
- HPLC : Retention time analysis under reverse-phase conditions (e.g., C18 column) .
- Mass spectrometry (ESI+) : Confirm molecular weight (e.g., m/z 412 [M + H]+ in related piperidine analogs) .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles, as recommended for structurally similar aminomethyl-piperidine derivatives .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., formaldehyde) .
- Emergency protocols :
- Skin contact: Immediate rinsing with water for 15 minutes .
- Ingestion: Administer activated charcoal and seek medical attention .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) versus Cu-mediated Ullmann coupling for efficiency in pyridine-piperidine bond formation .
- Solvent selection : Compare polar aprotic solvents (e.g., DMF) with toluene for improved reaction kinetics, as observed in tert-butyl carbamate syntheses .
- Temperature control : Optimize reflux conditions (e.g., 100°C for 12 hours) to minimize side reactions in nitro-group reduction steps .
Q. How to resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer :
- Dynamic NMR studies : Analyze temperature-dependent spectra to identify conformational equilibria in the piperidine ring .
- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian software) with experimental data to assign ambiguous signals .
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions (e.g., methylene protons near the pyridine ring) .
Q. What strategies are used to assess the biological activity of this compound in preclinical studies?
- Methodological Answer :
- Receptor binding assays : Screen for dopamine D3 receptor affinity using radioligand displacement (e.g., [³H]spiperone), as applied to structurally related benzamide derivatives .
- Cellular toxicity profiling :
- MTT assay : Evaluate cytotoxicity in HEK293 or SH-SY5Y cell lines .
- Metabolic stability : Use liver microsomes (human/rat) to predict pharmacokinetic behavior .
- In silico modeling : Dock the compound into homology models of target proteins (e.g., kinase domains) to prioritize in vitro testing .
Notes
- Avoided references to commercial suppliers (e.g., BenchChem) as specified.
- Advanced methodologies derived from analogous compounds (e.g., piperazine and pyrimidine derivatives) ensure relevance to the target compound.
- Safety protocols adapted from structurally similar aminomethyl-piperidine safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
